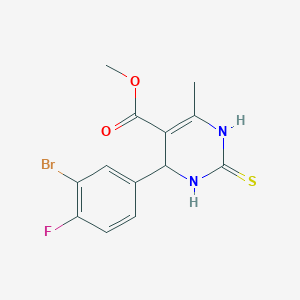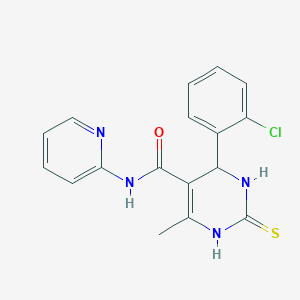
Methyl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of pyrimidine, which is a basic structure found in many important biomolecules like nucleic acids. It has a bromo and fluoro substituent on the phenyl ring, a methyl group on the pyrimidine ring, and a carboxylate ester group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. The phenyl ring with bromo and fluoro substituents would contribute to the overall polarity of the molecule .Chemical Reactions Analysis
As a pyrimidine derivative, this compound could potentially undergo a variety of chemical reactions. The bromo and fluoro substituents on the phenyl ring might make it more reactive towards nucleophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromo and fluoro substituents might increase its density and boiling point compared to a similar compound without these halogens .科学的研究の応用
Molecular Structure and Conformation
Research involving the structural and electronic characterizations of tetrahydropyrimidine derivatives, including those similar to the specified compound, utilized X-ray crystal structure analysis and quantum chemical calculations. These studies highlight the compounds' conformation, indicating that the heterocyclic ring adopts a quasi-boat conformation with a pseudo-axial orientation of the aryl substitution. This structural insight is crucial for understanding the compound's reactivity and interaction with biological targets (Memarian et al., 2013).
Antimicrobial and Anticancer Potential
A series of tetrahydropyrimidine derivatives were synthesized and evaluated for their in vitro antimicrobial and anticancer potential. One derivative demonstrated significant antimicrobial activity against Escherichia coli, comparable to the standard drug norfloxacin. Another derivative exhibited potent anticancer activity against a colon cancer cell line, surpassing the efficacy of the standard drug 5-fluorouracil. These findings underscore the compound's relevance in the development of new therapeutic agents (Sharma et al., 2012).
Synthetic Methodologies and Reactions
Research into the Biginelli reaction, a multi-component chemical reaction that synthesizes dihydropyrimidinones (DHPMs), has been applied to create various derivatives of tetrahydropyrimidines. These studies explore different synthetic pathways, offering insights into the versatility of the Biginelli reaction for generating compounds with potential biological activities (Kappe & Roschger, 1989).
Antifungal and Antibacterial Activities
Ionic liquid-promoted synthesis of tetrahydropyrimidine derivatives has been explored, with some compounds showing promising antifungal and antibacterial activities. Specifically, derivatives with certain substituents exhibited significant efficacy against standard drugs, indicating their potential as new antimicrobial agents (Tiwari et al., 2018).
Antihypertensive Activity
The synthesis of tetrahydropyrimidine derivatives and their evaluation for antihypertensive activity reveal structure-activity relationships that are contrary to previous reports. These findings contribute to the understanding of the compound's potential in developing antihypertensive therapies (Rana et al., 2004).
作用機序
将来の方向性
特性
IUPAC Name |
methyl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrFN2O2S/c1-6-10(12(18)19-2)11(17-13(20)16-6)7-3-4-9(15)8(14)5-7/h3-5,11H,1-2H3,(H2,16,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFMCALYBJDRLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC(=C(C=C2)F)Br)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrFN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 6-methyl-4-{3-(methyloxy)-4-[(phenylmethyl)oxy]phenyl}-2-oxo-1-(phenylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B380255.png)
![4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B380256.png)

![4-[4-(benzyloxy)phenyl]-6-methyl-N-pyridin-2-yl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B380259.png)
![Ethyl 4-[2-(benzyloxy)-1-naphthyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B380260.png)
![7-[4-(Benzyloxy)phenyl]-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B380261.png)
![1-Benzyl-3-chloro-4-[(tetrahydro-furan-2-ylmethyl)-amino]-pyrrole-2,5-dione](/img/structure/B380262.png)
![1-(4-methoxyphenyl)-2-[(5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B380265.png)
![2-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B380267.png)
![7-(2-chlorophenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B380272.png)
![7-(4-hydroxyphenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B380274.png)
![7-(3-bromophenyl)-5-methyl-N-(2-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B380276.png)
![7-[4-(dimethylamino)phenyl]-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B380277.png)
